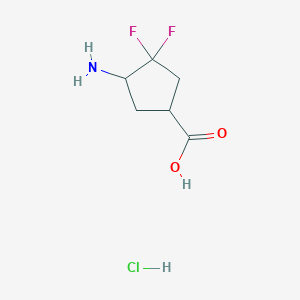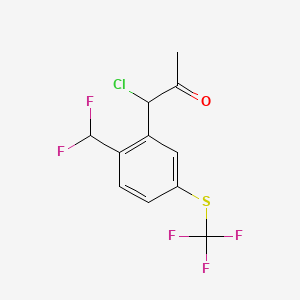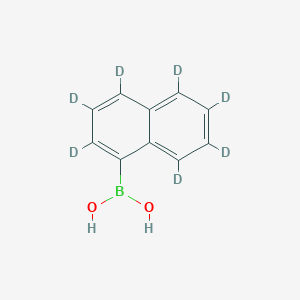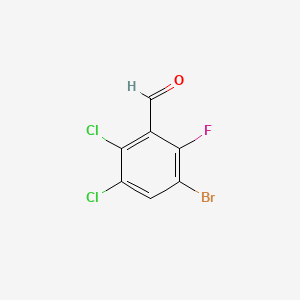
3-Bromo-5,6-dichloro-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,6-dichloro-2-fluorobenzaldehyde is an organic compound that belongs to the class of halogenated benzaldehydes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is used as an intermediate in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dichloro-2-fluorobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor compound, such as 3,5-dichloro-2-fluorobenzaldehyde, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with bromine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dichloro-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with organoboron compounds.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 3-Bromo-5,6-dichloro-2-fluorobenzoic acid.
Reduction: Formation of 3-Bromo-5,6-dichloro-2-fluorobenzyl alcohol.
Scientific Research Applications
3-Bromo-5,6-dichloro-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dichloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogen atoms can enhance its binding affinity and specificity for target proteins. In chemical reactions, the aldehyde group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 3,5-Dichloro-2-fluorobenzaldehyde
Uniqueness
3-Bromo-5,6-dichloro-2-fluorobenzaldehyde is unique due to the combination of three different halogen atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Properties
Molecular Formula |
C7H2BrCl2FO |
|---|---|
Molecular Weight |
271.89 g/mol |
IUPAC Name |
5-bromo-2,3-dichloro-6-fluorobenzaldehyde |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-1-5(9)6(10)3(2-12)7(4)11/h1-2H |
InChI Key |
MJDJVLBWRLLWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


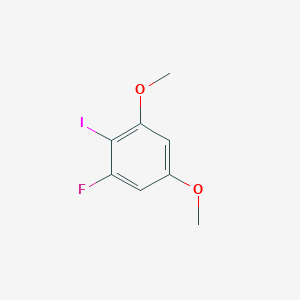
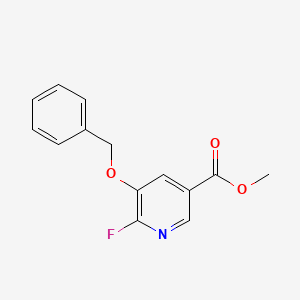
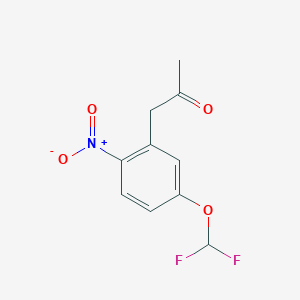



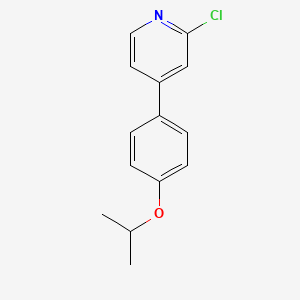
![(R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14041746.png)
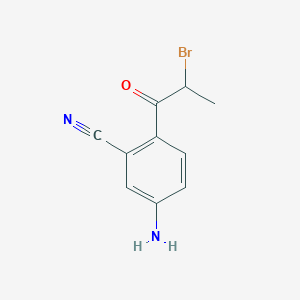
![Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate](/img/structure/B14041761.png)
